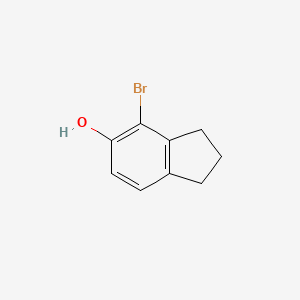
Methylphenylethylsulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylphenylethylsulfamoyl chloride is an organosulfur compound characterized by the presence of a sulfonamide group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: Methylphenylethylsulfamoyl chloride can be synthesized through the reaction of methylphenylethylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCH}_3 + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHSO}_2\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the pure product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: This compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
科学的研究の応用
Methylphenylethylsulfamoyl chloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of polymers and other materials requiring sulfonamide functionalities.
作用機序
The mechanism by which methylphenylethylsulfamoyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modify the chemical properties of the target, leading to changes in its reactivity and function. The sulfonamide group is particularly reactive towards amines and alcohols, making it a valuable tool in chemical synthesis.
類似化合物との比較
Methanesulfonyl Chloride: Another sulfonamide compound used in similar substitution reactions.
Tosyl Chloride:
Benzenesulfonyl Chloride: Used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness: Methylphenylethylsulfamoyl chloride is unique due to its specific structure, which combines a phenyl ring with a sulfonamide group. This combination provides distinct reactivity patterns compared to other sulfonamide compounds, making it particularly useful in specialized synthetic applications.
特性
IUPAC Name |
N-methyl-N-(2-phenylethyl)sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(14(10,12)13)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCAMBXOCUKHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)


